N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is a chemical compound with a complex structure that includes a pyrrole ring, an isopropyl group, and a methoxyethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine to form the pyrrole ring. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the methoxyethanamine side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanone, while reduction could produce N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethanamine.
Scientific Research Applications
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethoxyethanamine
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxypropylamine
- N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxybutanamine
Uniqueness
N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxyethanamine side chain, in particular, differentiates it from similar compounds and contributes to its unique applications and effects.
Properties
IUPAC Name |
2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYIVLHPWGUWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1CNCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.